![molecular formula C9H15Cl2N3 B2824914 4-Dimethylamino-benzamidine dihydrochloride CAS No. 1203101-29-4](/img/structure/B2824914.png)
4-Dimethylamino-benzamidine dihydrochloride
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Overview
Description
4-Dimethylamino-benzamidine dihydrochloride is a chemical compound with the CAS Number: 1203101-29-4 . It has a molecular weight of 236.14 and its IUPAC name is 4-(dimethylamino)benzenecarboximidamide dihydrochloride . The compound is a light brown solid .
Molecular Structure Analysis
The linear formula of 4-Dimethylamino-benzamidine dihydrochloride is C9H15Cl2N3 . The InChI code is 1S/C9H13N3.2ClH/c1-12(2)8-5-3-7(4-6-8)9(10)11;;/h3-6H,1-2H3,(H3,10,11);2*1H . For more detailed structural analysis, you may refer to resources like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
4-Dimethylamino-benzamidine dihydrochloride is a light brown solid . More detailed physical and chemical properties might be available in specialized databases or literature .Scientific Research Applications
Antimicrobial Activity
4-Dimethylamino-benzamidine dihydrochloride derivatives have been explored for their antimicrobial properties. For example, a study synthesized a series of compounds from a material related to 4-Dimethylamino-benzamidine dihydrochloride and evaluated their antibacterial and antifungal activities. These compounds showed promising antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria and fungi, with some compounds exhibiting higher activity than reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).
Photometric Reagent for Selenium
In analytical chemistry, derivatives of 4-Dimethylamino-benzamidine dihydrochloride have been investigated as photometric reagents for selenium. Specifically, 4-Dimethylamino-1,2-phenylenediamine, a related compound, reacts with selenium (IV) to form a red-colored compound with absorption in the visible region, showcasing its potential as a selective and sensitive reagent for selenium detection (Demeyere & Hoste, 1962).
Fluorescence Polarity Probes
Compounds such as 4-(N, N‐dimethylamino)benzonitrile, closely related to 4-Dimethylamino-benzamidine dihydrochloride, have been studied for their dual fluorescence in aqueous solutions. These compounds, in the presence of cyclodextrins, show enhanced emission of twisted internal charge transfer state fluorescence, indicating their potential use as polarity probes in biochemical and chemical research (Cox, Hauptman, & Turro, 1984).
Synthesis of Novel Compounds
Derivatives of 4-Dimethylamino-benzamidine dihydrochloride are used in the synthesis of a variety of novel compounds with potential biological applications. For instance, a study reported the synthesis of various substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, indicating their importance in drug chemistry and potential applications in medicinal chemistry (Saeed et al., 2015).
Asymmetric Bis(formamidinate) Group 4 Complexes
In the field of organometallic chemistry, asymmetric formamidine ligands related to 4-Dimethylamino-benzamidine dihydrochloride have been synthesized and used to create group 4 bis(formamidinate) complexes. These complexes have been tested in the polymerization of ethylene and propylene, showing the influence of the formamidine nitrogen substituents on the activity of the catalyst and the properties of the obtained polymers, which is crucial for materials science and polymer chemistry (Kulkarni et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Dimethylamino-benzamidine dihydrochloride are various enzymes, including Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , Copper transport protein ATOX1 , Enoyl-CoA delta isomerase 1, mitochondrial , and Suppressor of tumorigenicity 14 protein . These enzymes play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in the biological processes they are involved in .
properties
IUPAC Name |
4-(dimethylamino)benzenecarboximidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-12(2)8-5-3-7(4-6-8)9(10)11;;/h3-6H,1-2H3,(H3,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWJLPLJSLCQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylamino-benzamidine dihydrochloride |
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